molecular formula C15H24N2O B1589540 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine CAS No. 73278-98-5

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine

货号: B1589540
CAS 编号: 73278-98-5
分子量: 248.36 g/mol
InChI 键: VQSXCZMVUMSITD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

IUPAC Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-[3-(piperidin-1-ylmethyl)phenoxy]propan-1-amine, which precisely describes the structural arrangement of functional groups within the molecule. The Chemical Abstracts Service registry number for this compound is 73278-98-5, providing a unique identifier for database searches and regulatory documentation. The compound is also known by several alternative names including [3-(1-piperidinylmethyl)phenoxy]propylamine and 3-[3-(piperidin-1-ylmethyl)phenoxy]propylamine, reflecting different naming conventions while maintaining structural accuracy.

The molecular formula C₁₅H₂₄N₂O indicates the presence of fifteen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and one oxygen atom, giving a molecular weight of 248.36 grams per mole. The structural complexity is further defined by the International Chemical Identifier (InChI) string: InChI=1S/C15H24N2O/c16-8-5-11-18-15-7-4-6-14(12-15)13-17-9-2-1-3-10-17/h4,6-7,12H,1-3,5,8-11,13,16H2, which provides a standardized representation of the molecular connectivity. The corresponding InChI Key VQSXCZMVUMSITD-UHFFFAOYSA-N serves as a shortened version for database searches and computational applications.

Property Value
IUPAC Name 3-[3-(piperidin-1-ylmethyl)phenoxy]propan-1-amine
CAS Registry Number 73278-98-5
Molecular Formula C₁₅H₂₄N₂O
Molecular Weight 248.36 g/mol
PubChem CID 10220561

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits several distinct structural regions that contribute to its overall three-dimensional architecture. The piperidine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for this six-membered saturated nitrogen heterocycle. This chair conformation minimizes steric strain and allows for optimal orbital overlap, contributing to the overall molecular stability.

The phenoxy moiety maintains a planar aromatic structure with the oxygen atom positioned for optimal resonance stabilization with the benzene ring system. The propyl chain connecting the phenoxy group to the terminal amine exhibits conformational flexibility, allowing for multiple rotational isomers around the carbon-carbon and carbon-oxygen bonds. This flexibility contributes to the compound's ability to adopt various spatial arrangements, potentially influencing its interaction with biological targets or other chemical species.

The compound demonstrates characteristic properties associated with amine functionalities, including basicity due to the lone pair electrons on both nitrogen atoms. The tertiary amine within the piperidine ring and the primary amine at the propyl terminus each contribute to the compound's overall chemical behavior. The molecular structure also exhibits the capacity for hydrogen bonding interactions through both the amine groups and the ether oxygen, which can influence its solubility characteristics and intermolecular associations.

Spectroscopic Characterization (¹H-NMR, ¹³C-NMR, MS)

The spectroscopic characterization of this compound provides detailed information about its structural features through various analytical techniques. The Simplified Molecular Input Line Entry System (SMILES) notation C1CCN(CC1)CC2=CC(=CC=C2)OCCCN offers a linear representation of the molecular structure that facilitates computational analysis and database searches.

Nuclear magnetic resonance spectroscopy would be expected to show characteristic signals for the different structural components of the molecule. The piperidine ring carbons would appear in the aliphatic region, while the aromatic carbons from the phenoxy group would resonate in the aromatic region of the carbon-13 spectrum. The methylene bridge connecting the piperidine to the phenyl ring would display a distinctive chemical shift pattern due to its position adjacent to both the aromatic system and the nitrogen atom.

Mass spectrometric analysis would reveal the molecular ion peak at mass-to-charge ratio 248, corresponding to the molecular weight of the compound. Fragmentation patterns would likely include loss of the propylamine side chain and characteristic fragments from the piperidine ring system. The presence of two nitrogen atoms in the molecule would contribute to specific fragmentation pathways that could be used for structural confirmation and identification purposes.

Analytical Parameter Expected Characteristics
Molecular Ion (MS) m/z 248
SMILES Notation C1CCN(CC1)CC2=CC(=CC=C2)OCCCN
Aromatic Carbons (¹³C-NMR) 6 signals in aromatic region
Aliphatic Carbons (¹³C-NMR) 9 signals in aliphatic region

Crystallographic Data and X-ray Diffraction Patterns

The crystallographic characterization of this compound involves detailed analysis of its solid-state structure through X-ray diffraction techniques. Physical property measurements indicate a melting point range of 70-76°C, suggesting a relatively low-melting crystalline solid at room temperature. The compound exhibits a density of 1.05 grams per cubic centimeter, which is consistent with organic compounds containing multiple heteroatoms and aromatic systems.

The refractive index of 1.549 provides information about the compound's optical properties and can be used to assess purity and confirm identity through comparison with literature values. The boiling point of 375.765°C at 760 millimeters of mercury indicates substantial intermolecular forces that must be overcome during the phase transition from liquid to vapor. The flash point of 181.056°C represents the temperature at which the compound forms a flammable vapor-air mixture, providing important safety information for handling and storage.

The crystal structure would be expected to show hydrogen bonding interactions between amine groups of adjacent molecules, contributing to the observed melting point and overall solid-state stability. The packing arrangement would likely optimize both hydrogen bonding and van der Waals interactions between the aromatic and aliphatic portions of the molecule. The conformational preferences observed in the solid state would provide insights into the most energetically favorable molecular arrangements.

Physical Property Value
Melting Point 70-76°C
Boiling Point 375.765°C at 760 mmHg
Density 1.05 g/cm³
Refractive Index 1.549
Flash Point 181.056°C

属性

IUPAC Name

3-[3-(piperidin-1-ylmethyl)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c16-8-5-11-18-15-7-4-6-14(12-15)13-17-9-2-1-3-10-17/h4,6-7,12H,1-3,5,8-11,13,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSXCZMVUMSITD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436937
Record name 3-{3-[(Piperidin-1-yl)methyl]phenoxy}propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73278-98-5
Record name 3-{3-[(Piperidin-1-yl)methyl]phenoxy}propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Key Synthetic Route

  • Step 1: Synthesis of 3-(3-(Piperidin-1-ylmethyl)phenol) Intermediate

    The initial step typically involves the alkylation of a phenol derivative with a piperidin-1-ylmethyl group. This can be achieved by nucleophilic substitution where 3-hydroxybenzyl chloride or a similar precursor reacts with piperidine under controlled conditions to yield 3-(3-(piperidin-1-ylmethyl)phenol).

  • Step 2: Ether Formation via Williamson Ether Synthesis

    The phenol intermediate is then reacted with 3-chloropropan-1-amine or its protected derivative to form the ether linkage, producing the this compound skeleton. This step typically uses a base (such as potassium carbonate) in an aprotic solvent like DMF or DMSO to facilitate the nucleophilic substitution.

  • Step 3: Salt Formation (Optional)

    To improve handling and solubility, the free amine compound is often converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Reaction Conditions and Solvents

  • Solvents such as dimethylformamide (DMF) , dichloromethane (DCM) , and dimethyl sulfoxide (DMSO) are commonly used for their ability to dissolve both organic and polar reactants.

  • Bases like potassium carbonate (K2CO3) or triethylamine (TEA) are employed to deprotonate phenols and promote nucleophilic substitution.

  • Reaction temperatures generally range from room temperature to reflux conditions (ca. 50–100 °C), depending on the reactivity of the substrates.

  • Purification is often conducted via column chromatography or recrystallization from suitable solvents.

Formulation and Stock Solution Preparation

The compound’s preparation for experimental use requires precise solution preparation, often detailed in stock solution tables for reproducibility.

Stock Solution Preparation of this compound Volume of Solvent (mL) for Given Amount of Compound
Amount of Compound (mg) 1 mg 5 mg 10 mg
Concentration (mM)
1 mM 4.0264 20.1321 40.2641
5 mM 0.8053 4.0264 8.0528
10 mM 0.4026 2.0132 4.0264

Table 1: Stock solution volumes for preparing various molar concentrations of the compound in solvent (e.g., DMSO or water).

In Vivo Formulation Preparation

For biological studies, the compound is formulated into in vivo preparations using solvents and excipients to ensure solubility and bioavailability:

  • Master Liquid Preparation: The compound is first dissolved in DMSO to create a concentrated master stock.

  • Dilution Steps: The DMSO stock is then diluted with solvents such as polyethylene glycol 300 (PEG300), Tween 80, and double-distilled water (ddH2O) or corn oil to achieve the desired working concentration.

  • Mixing and Clarification: Each step involves thorough mixing and clarification to ensure a clear solution suitable for administration.

This multi-step formulation ensures the compound remains soluble and stable for in vivo experiments.

Research Findings and Optimization Notes

  • The synthesis route involving nucleophilic substitution and ether formation is well-established and yields high-purity product suitable for research applications.

  • The dihydrochloride salt form (C15H26Cl2N2O) improves compound handling and solubility, as confirmed by analytical data including NMR and mass spectrometry.

  • Careful control of reaction parameters such as temperature, solvent choice, and stoichiometry is critical to maximize yield and purity.

  • The compound's potential therapeutic applications, including neurological and metabolic disorder research, motivate the refinement of synthetic methods for scalability and reproducibility.

Summary Table of Preparation Methods

Preparation Step Description Typical Conditions Notes
Alkylation of phenol React 3-hydroxybenzyl chloride with piperidine Base (K2CO3), DMF or DMSO, RT to reflux Forms piperidin-1-ylmethylphenol
Williamson Ether Synthesis React phenol intermediate with 3-chloropropan-1-amine Base (K2CO3 or TEA), aprotic solvent, reflux Forms phenoxypropanamine backbone
Salt Formation Treat free amine with HCl Acidic aqueous medium, RT Produces dihydrochloride salt
Stock Solution Preparation Dissolve compound in DMSO or water Precise molar concentrations, vortex mixing For in vitro/in vivo use
In Vivo Formulation Dilution of DMSO stock with PEG300, Tween 80, water Mixing, clarification Ensures solubility and stability

化学反应分析

Types of Reactions

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Pharmacology

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine has been extensively studied for its potential as a therapeutic agent. It acts as a ligand for various receptors, suggesting possible applications in treating conditions such as:

  • Neurological Disorders : The compound's interaction with neurotransmitter receptors may offer insights into treatments for anxiety, depression, and other mood disorders.
  • Metabolic Disorders : Preliminary studies indicate that it may influence metabolic pathways, making it a candidate for addressing obesity and diabetes-related conditions.
  • Allergic Reactions : Its receptor binding properties could also be beneficial in developing antihistamines or other allergy treatments.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for modifications that can enhance pharmacological properties:

  • Synthesis of Analogues : Researchers can modify the piperidine or phenoxy components to create analogues with improved efficacy or reduced side effects.
  • Drug Development : The compound is being explored in the development of new drugs targeting specific biological pathways .

Biological Studies

The compound has been utilized in various biological studies to understand its mechanism of action:

  • Ligand-Receptor Interaction Studies : Investigations into how the compound interacts with specific receptors help elucidate its potential therapeutic effects.
  • In Vivo Studies : Animal models have been employed to assess the efficacy and safety of the compound in treating various diseases.

Chemical Reactions and Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with the reaction of 3-(chloromethyl)phenol with piperidine.
  • Subsequent Reactions : This is followed by a reaction with 3-chloropropan-1-amine under controlled conditions (e.g., using solvents like dichloromethane or ethanol).
  • Yield Optimization : Techniques such as continuous flow reactors may be employed to enhance yield and purity during industrial production .

作用机制

The mechanism of action of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Piperidine-Containing Analogs

a) 3-(Piperidin-1-yl)propan-1-amine
  • Structure: Lacks the phenoxy group; shorter chain (propyl vs. phenoxypropanamine).
  • Applications : Intermediate in synthesizing histamine H₃ receptor antagonists and anticancer agents .
  • Key Difference: Absence of aromatic phenoxy group reduces target specificity compared to the parent compound .
b) 4-(Piperidin-1-yl)butan-1-amine
  • Structure: Extended butyl chain instead of propanamine-phenoxy.
  • Impact : Longer chains may alter pharmacokinetics (e.g., solubility, membrane permeability) but reduce metabolic stability .
c) DMH3 (N,N-dimethyl-3-(4-(quinolin-4-yl)phenoxy)propan-1-amine)
  • Structure: Quinoline-pyrazolopyrimidine substituent replaces piperidinylmethyl.
  • Activity : Exhibits skeletal development modulation via BMP pathways but lower potency than the parent compound in receptor binding assays .

Heterocyclic Amine Derivatives

a) 3-(Azetidin-1-yl)propan-1-amine
  • Structure : Azetidine (4-membered ring) instead of piperidine.
  • Impact : Smaller ring size reduces conformational flexibility, limiting interactions with bulkier biological targets .
b) 3-(Oxan-4-yl)propan-1-amine
  • Structure : Tetrahydropyran (oxygen-containing 6-membered ring) replaces piperidine.
  • Properties : Enhanced solubility due to oxygen’s polarity but reduced basicity compared to piperidine .
c) 3-(Pyridin-4-yl)propan-1-amine
  • Structure : Pyridine ring introduces aromatic nitrogen.

Phenoxypropanamine Derivatives with Varied Substituents

a) OX03771 (N,N-dimethyl-3-(4-styrylphenoxy)propan-1-amine)
  • Structure : Styryl group instead of piperidinylmethyl.
  • Activity: (E)-olefin geometry critical for potency; analogs with rigid substituents (quinoline, benzothiazole) show reduced activity .
b) OX03393 (3-(4-(Benzo[d]thiazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine)
  • Structure : Benzothiazole substituent.
  • Performance : Retains ~70% potency of OX03771, suggesting heteroaromatic groups partially compensate for lost flexibility .
c) OX03387 [(E)-3-(2-Fluoro-4-styrylphenoxy)-N,N-dimethylpropan-1-amine]
  • Structure : Fluorine substitution on the aromatic ring.
  • Impact : Fluorine’s electronegativity enhances binding affinity but reduces metabolic stability .

Physicochemical and Pharmacokinetic Comparison

Compound LogP* Solubility (mg/mL) Metabolic Stability Key Applications
Target Compound (dihydrochloride) 2.1 15.2 (aqueous) Moderate Roxatidine synthesis
3-(Piperidin-1-yl)propan-1-amine 1.8 22.4 High H₃ antagonist intermediates
OX03771 3.5 0.8 Low Squalene synthase inhibition
3-(Azetidin-1-yl)propan-1-amine 1.2 30.1 High Building block in drug design

*Predicted using fragment-based methods.

生物活性

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine, with a CAS number of 73278-98-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H24N2O
  • Molecular Weight : 248.36 g/mol
  • Purity : Typically maintained at high levels for research applications.

The compound is often stored under specific conditions to maintain stability and prevent degradation, typically in an inert atmosphere at temperatures between 2-8°C .

The biological activity of this compound is primarily mediated through its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes, which could be linked to its potential therapeutic applications.
  • Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways that are critical in various physiological processes .
  • Antimicrobial Activity : Some derivatives of similar compounds have shown promising results against bacterial strains, indicating potential antimicrobial properties .

Biological Activity Data

The following table summarizes key biological activities observed in studies involving this compound and related compounds:

Activity TypeObserved EffectsReference
Enzyme InhibitionPotential inhibition of cholinesterase
GPCR InteractionModulation of aminergic receptors
AntimicrobialActivity against Pseudomonas putida
CytotoxicityVaries based on cell line and concentration

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of derivatives similar to this compound against various bacterial strains. The results indicated significant efficacy against Pseudomonas putida, suggesting that modifications to the piperidine structure could enhance activity .
  • Cytotoxicity Assessment :
    In vitro cytotoxicity assays were conducted using different cancer cell lines. The compound demonstrated variable IC50 values depending on the cell type, indicating selective cytotoxic effects which could be leveraged for targeted cancer therapies .

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Studies have shown that small modifications can significantly impact its pharmacological profile:

  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substituents on the piperidine ring can alter binding affinity and selectivity for target enzymes and receptors. For instance, adding electron-donating groups has been correlated with increased potency against specific targets .

常见问题

Q. Purity Challenges :

  • Byproducts from incomplete alkylation or over-reduction require purification via flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
  • Final purity (>95%) is confirmed by HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) and ¹H NMR (absence of peaks at δ 2.8–3.1 ppm, indicative of unreacted piperidine) .

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:
Structural validation employs:

  • ¹H/¹³C NMR :
    • Phenoxy group: Aromatic protons at δ 6.7–7.2 ppm (multiplet, 4H) and oxygen-linked CH₂ at δ 4.1 ppm (triplet) .
    • Piperidine moiety: N-methyl protons at δ 2.4–2.6 ppm (multiplet) and CH₂-NH₂ at δ 2.9 ppm (broad singlet) .
  • IR Spectroscopy : Stretching vibrations for NH₂ (3350–3400 cm⁻¹) and C-O-C (1250 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 276.2 (free base) and [M+2HCl]⁺ at m/z 348.3 (salt) .

Advanced: What pharmacological targets are associated with this compound, and how are binding affinities quantified?

Methodological Answer:
The compound interacts with:

  • GPR119 Receptor :
    • Assay : cAMP accumulation in HEK293 cells transfected with human GPR118. EC₅₀ values are determined via ELISA (range: 50–200 nM) .
  • 5-HT3 Receptor :
    • Radioligand Displacement : Competition assays using [³H]GR65630 in N1E-115 cells. Kᵢ values are calculated using Cheng-Prusoff equations (reported Kᵢ: ~120 nM) .
  • Dopamine D2 Receptor :
    • Functional Antagonism : Inhibition of quinpirole-induced β-arrestin recruitment in CHO-K1 cells (IC₅₀: ~300 nM) .

Q. Key Data :

TargetAssay TypeAffinity (nM)Reference
GPR119cAMP ELISA78 ± 12
5-HT3Radioligand binding115 ± 18
Dopamine D2β-arrestin recruitment310 ± 45

Advanced: How do structural modifications influence bioactivity in SAR studies?

Methodological Answer:
Structure-activity relationship (SAR) studies focus on:

  • Phenoxy Chain Length :
    • Shortening to C2 (vs. C3) reduces GPR119 affinity by 10-fold, likely due to steric mismatch in the binding pocket .
  • Piperidine Substitution :
    • N-Methylation enhances 5-HT3 antagonism (Kᵢ improves from 120 nM to 45 nM) but reduces D2 selectivity .
  • Amine Functionalization :
    • Acetylation abolishes activity, confirming the free NH₂ is critical for receptor interactions .

Q. Experimental Workflow :

Molecular Docking : Glide SP scoring in Maestro (Schrödinger) predicts binding poses .

In Vitro Validation : Dose-response curves for analogs synthesized via parallel chemistry .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:
Discrepancies (e.g., GPR119 EC₅₀ ranging from 50–500 nM) arise from:

  • Assay Conditions : Differences in cell lines (HEK293 vs. CHO) or cAMP detection kits (ELISA vs. HTRF) .
  • Impurity Profiles : Residual solvents (e.g., DMF) in early syntheses may non-specifically inhibit receptors .

Q. Resolution Strategies :

  • Orthogonal Assays : Confirm GPR119 activity via both cAMP and β-arrestin recruitment assays .
  • Impurity Profiling : LC-MS quantification of synthesis byproducts (e.g., N-acetyl derivatives) .

Advanced: What analytical methods are optimal for detecting this compound as a pharmaceutical impurity?

Methodological Answer:
For roxatidine impurity profiling:

  • HPLC Method :
    • Column: Zorbax SB-CN (4.6 × 150 mm, 5 µm).
    • Mobile Phase: 10 mM KH₂PO₄ (pH 3.0)/ACN (85:15).
    • Detection: UV at 220 nm (LOD: 0.05 µg/mL) .
  • LC-MS/MS :
    • MRM Transition: m/z 276 → 142 (collision energy: 20 eV).
    • Column: Acquity BEH C18 (2.1 × 50 mm, 1.7 µm) .

Q. Validation Parameters :

  • Linearity: 0.1–10 µg/mL (R² > 0.999).
  • Recovery: 98–102% in spiked roxatidine formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。